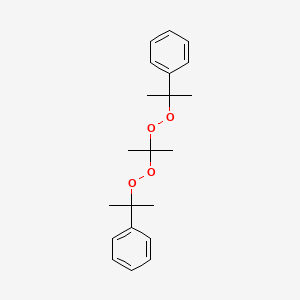
(Isopropylidene)bis(1-methyl-1-phenylethyl) peroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Isopropylidene)bis(1-methyl-1-phenylethyl) peroxide is a chemical compound known for its use as an initiator in polymerization reactions. It is a type of organic peroxide, which is a class of compounds that contain a peroxide functional group (ROOR’). This compound is particularly valued in the production of polymers and resins due to its ability to initiate free radical polymerization.
准备方法
Synthetic Routes and Reaction Conditions
(Isopropylidene)bis(1-methyl-1-phenylethyl) peroxide can be synthesized through the reaction of cumyl hydroperoxide with acetone in the presence of an acid catalyst. The reaction typically proceeds as follows:
- Cumyl hydroperoxide is mixed with acetone.
- An acid catalyst, such as sulfuric acid, is added to the mixture.
- The reaction mixture is stirred at a controlled temperature to facilitate the formation of the peroxide compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process includes:
- Continuous feeding of reactants into the reactor.
- Maintaining optimal temperature and pressure conditions.
- Using advanced purification techniques to isolate the final product.
化学反应分析
Types of Reactions
(Isopropylidene)bis(1-methyl-1-phenylethyl) peroxide primarily undergoes decomposition reactions, where it breaks down to form free radicals. These free radicals are highly reactive and can initiate various types of polymerization reactions.
Common Reagents and Conditions
Oxidation: The compound can undergo oxidation reactions in the presence of oxygen or other oxidizing agents.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The peroxide group can be substituted with other functional groups under specific conditions.
Major Products Formed
The major products formed from the decomposition of this compound are free radicals, which then participate in further chemical reactions to form polymers and other complex molecules.
科学研究应用
(Isopropylidene)bis(1-methyl-1-phenylethyl) peroxide has a wide range of applications in scientific research:
Chemistry: It is used as an initiator in the polymerization of styrene, acrylates, and other monomers.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of oxidative stress.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is widely used in the production of plastics, resins, and rubber, where it helps to control the polymerization process and improve the properties of the final product.
作用机制
The mechanism of action of (Isopropylidene)bis(1-methyl-1-phenylethyl) peroxide involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals then initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of polymer chains. The molecular targets and pathways involved in this process include:
Polymerization Pathways: The free radicals generated by the decomposition of the peroxide compound initiate chain reactions that result in the formation of polymers.
Oxidative Stress Pathways: In biological systems, the free radicals can induce oxidative stress, leading to various cellular responses.
相似化合物的比较
Similar Compounds
Dicumyl Peroxide: Similar in structure and function, dicumyl peroxide is also used as a polymerization initiator.
Benzoyl Peroxide: Another organic peroxide, benzoyl peroxide is widely used in both industrial and pharmaceutical applications.
Uniqueness
(Isopropylidene)bis(1-methyl-1-phenylethyl) peroxide is unique due to its specific structure, which provides distinct reactivity and stability compared to other peroxides. Its ability to generate free radicals efficiently makes it particularly valuable in polymerization processes.
属性
CAS 编号 |
4202-02-2 |
|---|---|
分子式 |
C21H28O4 |
分子量 |
344.4 g/mol |
IUPAC 名称 |
2-[2-(2-phenylpropan-2-ylperoxy)propan-2-ylperoxy]propan-2-ylbenzene |
InChI |
InChI=1S/C21H28O4/c1-19(2,17-13-9-7-10-14-17)22-24-21(5,6)25-23-20(3,4)18-15-11-8-12-16-18/h7-16H,1-6H3 |
InChI 键 |
FVCYRIQNOFIDCH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=CC=C1)OOC(C)(C)OOC(C)(C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


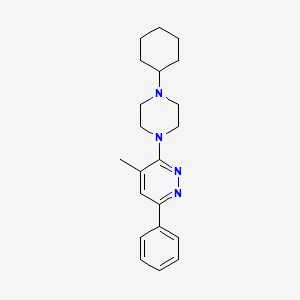
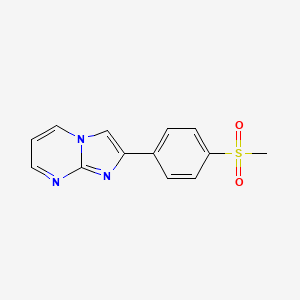
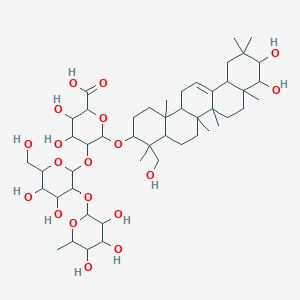
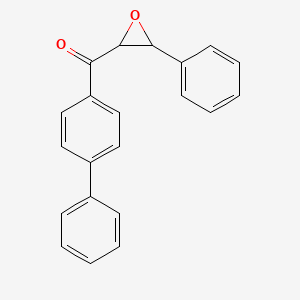
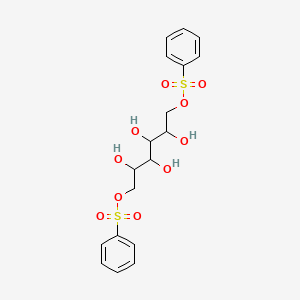
![Methyl (1R,5S)-1,5,6,8-tetrahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocine-3(4H)-propanoate](/img/structure/B14165137.png)
![(E)-1-(4-propan-2-ylphenyl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]methanimine](/img/structure/B14165144.png)
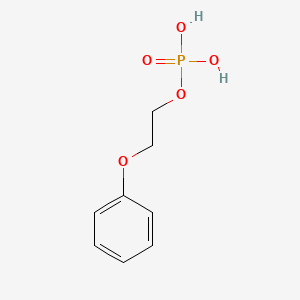
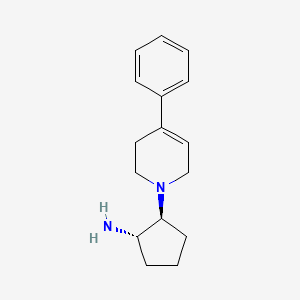
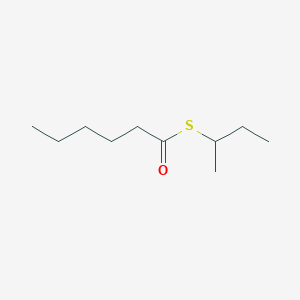
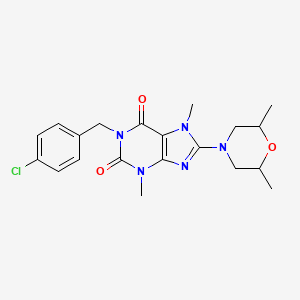
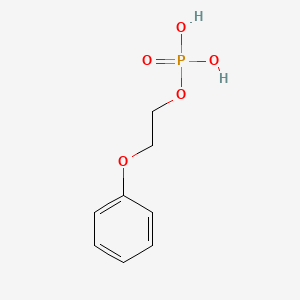
![Methyl 5-[({5-[(2-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-4-carbamoyl-3-methylthiophene-2-carboxylate](/img/structure/B14165181.png)
![Ethyl 4-[1,3-dimethyl-5-(3-methylphenyl)-2,4-dioxopyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B14165182.png)
